molecular formula C8H16ClNO2 B1338097 Ethyl 3-piperidinecarboxylate hydrochloride CAS No. 4842-86-8

Ethyl 3-piperidinecarboxylate hydrochloride

Cat. No.: B1338097
CAS No.: 4842-86-8
M. Wt: 193.67 g/mol
InChI Key: ZCEGLOKZSLNARG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and recognition of this compound emerged from broader research into piperidine-containing compounds and their potential applications in medicinal chemistry. The compound's significance became apparent through systematic investigations into nipecotic acid derivatives, which revealed their utility as pharmaceutical intermediates and bioactive compounds. Research efforts dating back several decades have established the importance of optically pure forms of ethyl nipecotate and its derivatives in the synthesis of various active pharmaceutical ingredients and pharmaceutical intermediates.

Early synthetic approaches to this compound focused on developing efficient methods for preparing both racemic and enantiomerically pure forms of the compound. The recognition that optically pure ethyl nipecotate serves as an important drug intermediate led to extensive research into resolution techniques and asymmetric synthesis methods. These investigations culminated in the development of practical synthetic routes that enable large-scale production of the compound with high enantiomeric purity when required.

The compound's discovery and development trajectory reflects the broader evolution of modern pharmaceutical chemistry, where systematic exploration of heterocyclic scaffolds has led to the identification of key synthetic intermediates. Research groups have consistently emphasized the value of piperidine-containing compounds as building blocks for more complex bioactive molecules, with this compound representing a particularly accessible and versatile example of this compound class.

Table 1: Historical Development Milestones

Development Phase Key Achievements Research Focus
Early Recognition Identification as pharmaceutical intermediate Basic synthetic methods
Resolution Studies Development of enantiomeric separation Optical purity enhancement
Synthetic Optimization Improved preparation methods Scale-up considerations
Application Expansion Diverse pharmaceutical applications Bioactive compound synthesis

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its dual role as both a synthetic intermediate and a structural scaffold for bioactive compound development. The compound's importance in pharmaceutical research is evidenced by its widespread use in the synthesis of various active pharmaceutical ingredients and investigational compounds, particularly those targeting immune system modulation and neurological applications.

In synthetic organic chemistry, this compound serves as a key building block for constructing more complex molecular architectures. The compound's structural features, including the reactive ester group and the basic nitrogen atom, provide multiple opportunities for chemical elaboration through standard organic transformations. Recent research has demonstrated the compound's utility in advanced synthetic methodologies, including copper-catalyzed coupling reactions and allenic compound synthesis.

The medicinal chemistry significance of this compound is particularly evident in immunopotentiator research, where derivatives of the compound have shown promise as direct immune cell stimulants. The compound (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, synthesized from ethyl nipecotate, represents an investigational immune potentiating agent with potential applications in preventing infectious diseases in livestock. This example illustrates the compound's role as a precursor to bioactive molecules with therapeutic potential.

Table 2: Chemical Properties and Specifications

Property Value Reference Source
Chemical Abstract Service Number 4842-86-8
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Melting Point 100-102°C
Boiling Point 254°C at 760 mmHg
Physical Form White crystalline solid
Solubility Water soluble

The compound's versatility extends to its use in developing novel synthetic methodologies and exploring structure-activity relationships in pharmaceutical research. Studies have shown that modifications to the piperidine ring system and the ester functionality can significantly impact biological activity, making this compound an ideal starting point for systematic medicinal chemistry investigations. The availability of both racemic and enantiomerically pure forms of the compound further enhances its utility in pharmaceutical research, where stereochemistry often plays a crucial role in biological activity.

Recent advances in synthetic chemistry have expanded the applications of this compound beyond traditional pharmaceutical chemistry. The compound has found use in the development of novel allenic derivatives through copper-catalyzed coupling reactions with diaryldiazomethanes, demonstrating its continued relevance in cutting-edge synthetic methodology. These applications highlight the compound's enduring importance as both a synthetic tool and a foundation for discovering new chemical reactivity patterns.

Table 3: Synthetic Applications and Derivatives

Application Area Derivative Type Synthetic Method Reference
Immunopotentiation Thiopheneacetyl derivative Schotten-Baumann acylation
Allenic compounds Diphenyl allenic derivatives Copper-catalyzed coupling
Amino piperidines 3-aminopiperidine Curtius rearrangement
Enantiomeric resolution Tartaric acid salts Fractional crystallization

Properties

IUPAC Name

ethyl piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEGLOKZSLNARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512500
Record name Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4842-86-8
Record name Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-piperidinecarboxylate hydrochloride can be synthesized through the esterification of 3-piperidinecarboxylic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-piperidinecarboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the development of drugs targeting neurological disorders, including:

  • Antidepressants : Research indicates that this compound can be modified to enhance the efficacy of antidepressant medications, potentially improving treatment outcomes for patients with depression .
  • Anti-Parkinsonian Agents : The compound has been explored for its role in developing treatments for Parkinson's disease, where modulation of dopaminergic pathways is crucial .

Case Study: Synthesis of Anti-Parkinsonian Agents

A study demonstrated the synthesis of novel compounds derived from this compound that exhibited significant activity in animal models of Parkinson's disease. The derivatives showed improved binding affinity to dopamine receptors compared to existing treatments, suggesting a potential for reduced side effects and enhanced therapeutic effects.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its reactivity allows it to participate in various synthetic transformations, making it valuable in both academic and industrial laboratories.

Table 1: Synthetic Transformations Involving this compound

Transformation Type Reaction Conditions Product Type
EsterificationReflux in ethanolEsters
Amine SynthesisNucleophilic substitutionAmines
CyclizationHeat, acid catalystCyclic compounds

Biochemical Research

The compound is extensively used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its properties facilitate research into how drugs affect biological systems, leading to advancements in drug design.

Case Study: Enzyme Interaction Studies

Research involving this compound has provided insights into its interaction with specific enzymes involved in neurotransmitter metabolism. This has implications for understanding drug metabolism and optimizing pharmacokinetics.

Material Science

In material science, this compound is being explored for its potential use in developing new polymers and coatings. Its chemical stability and reactivity can enhance the performance of materials in various applications.

Table 2: Potential Applications in Material Science

Application Area Description
CoatingsDevelopment of protective coatings with enhanced durability
PolymersSynthesis of polymers with unique properties for industrial use

Mechanism of Action

The mechanism of action of ethyl 3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity .

Comparison with Similar Compounds

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

  • Structure : Features a hydroxyl (-OH) group at the 5-position of the piperidine ring.
  • Molecular Formula: C₉H₁₈ClNO₃ (MW: 223.70 g/mol) .
  • Key Differences: The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to the parent compound .
  • Synthesis : Prepared via hydroxylation of ethyl 3-piperidinecarboxylate derivatives under controlled conditions .

Ethyl 4-Piperidone-3-carboxylate Hydrochloride

  • Structure : Contains a ketone group at the 4-position of the piperidine ring (CAS 4644-61-5).
  • Molecular Formula: C₈H₁₄ClNO₃ (MW: 207.66 g/mol) .
  • Key Differences :
    • The ketone group introduces electrophilic reactivity, making it susceptible to nucleophilic additions (e.g., Grignard reactions) .
    • Reduced basicity compared to ethyl 3-piperidinecarboxylate hydrochloride due to electron-withdrawing effects of the ketone .
  • Applications : Intermediate in alkaloid synthesis and protease inhibitors .

3-(3,4-Dichlorobenzyl)-piperidine-3-carboxylic Acid Ethyl Ester HCl

  • Molecular Formula: C₁₅H₁₈Cl₃NO₂ (MW: 350.67 g/mol) .
  • Chlorine atoms increase metabolic stability and resistance to oxidative degradation .
  • Synthesis : Achieved via alkylation of ethyl 3-piperidinecarboxylate with 3,4-dichlorobenzyl halides .

Ethyl 3-(4-Methoxybenzyl)piperidine-3-carboxylate Hydrochloride

  • Structure : Features a 4-methoxybenzyl substituent at the 3-position (CAS 176524-06-4).
  • Molecular Formula: C₁₆H₂₄ClNO₃ (MW: 313.82 g/mol) .
  • Key Differences :
    • The methoxy group (-OCH₃) provides electron-donating effects, altering electronic distribution and reactivity .
    • Increased steric bulk may reduce binding affinity to certain receptors compared to unsubstituted analogs .
  • Applications : Used in the synthesis of serotonin receptor modulators .

Comparative Analysis Table

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound None (parent compound) C₈H₁₆ClNO₂ 193.67 Precursor for neuroactive agents
Ethyl 5-hydroxy derivative -OH at 5-position C₉H₁₈ClNO₃ 223.70 Enhanced solubility, neuroprotection
Ethyl 4-piperidone-3-carboxylate HCl -CO at 4-position C₈H₁₄ClNO₃ 207.66 Alkaloid synthesis, protease inhibitors
3-(3,4-Dichlorobenzyl) derivative 3,4-Cl₂-benzyl at 3-position C₁₅H₁₈Cl₃NO₂ 350.67 Improved CNS penetration, metabolic stability
3-(4-Methoxybenzyl) derivative 4-OCH₃-benzyl at 3-position C₁₆H₂₄ClNO₃ 313.82 Serotonin receptor modulation

Structural and Functional Implications

  • Hydrophilicity vs. Lipophilicity : Hydroxyl and ketone groups increase polarity, while aromatic substitutions (e.g., dichlorobenzyl) enhance lipophilicity .
  • Reactivity : Ketone-containing derivatives exhibit electrophilic reactivity, whereas halogenated analogs show greater stability .
  • Biological Activity : Substitutions at the 3-position (e.g., benzyl groups) tailor compounds for specific targets, such as neurotransmitter receptors .

Biological Activity

Ethyl 3-piperidinecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound, with the molecular formula C11H20ClNO2C_{11}H_{20}ClNO_2 and a molecular weight of 233.74 g/mol, is synthesized through the reaction of ethyl piperidine-3-carboxylate with allyl bromide under basic conditions, typically using solvents like dichloromethane or tetrahydrofuran. This reaction is followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The piperidine ring structure allows for modulations in receptor interactions, influencing several biochemical pathways. Notably, piperidine derivatives are known to exhibit a range of activities including antimicrobial, anticancer, and neuropharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

This compound has shown promise in cancer therapy. In vitro studies revealed that it induces apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's structure appears to enhance its cytotoxicity compared to traditional chemotherapeutics like bleomycin, suggesting its potential as a lead compound for further development in cancer treatment .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties. It interacts with nicotinic acetylcholine receptors (nAChRs), which are critical in modulating neurotransmission and are implicated in various neurological disorders. Preliminary findings suggest that this compound may enhance cognitive functions and exhibit neuroprotective effects .

Case Studies

  • Antibacterial Activity : A recent study evaluated the antibacterial effects of Ethyl 3-piperidinecarboxylate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Cells : In a comparative study, this compound was tested against several cancer cell lines, showing an IC50 value of 15 µM in MCF-7 breast cancer cells, which was significantly lower than that of standard chemotherapeutics used in clinical settings .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
Ethyl 3-piperidinecarboxylate HClSignificant (MIC: 32 µg/mL)IC50: 15 µM (MCF-7)Moderate
Ethyl piperidine-3-carboxylateModerateLowLow
N-AllylpiperidineLowModerateHigh

Q & A

Q. What synthetic methodologies are validated for Ethyl 3-piperidinecarboxylate hydrochloride, and how do reaction conditions influence yield?

Answer:

  • Key Route : this compound can be synthesized via esterification or substitution reactions. For example, ethyl 3-piperidinecarboxylate (free base) reacts with acyl chlorides (e.g., cinnamyl chloride) in dry dichloromethane (DCM) under nitrogen, followed by acid treatment to form the hydrochloride salt .
  • Critical Parameters :
    • Temperature : Ambient (25°C) for reaction completion .
    • Purification : Flash column chromatography using petroleum ether/ethyl acetate mixtures to isolate intermediates .
    • Acidification : Post-reaction treatment with HCl to precipitate the hydrochloride salt (common for amine derivatives) .

Q. What validated analytical techniques ensure purity assessment of this compound?

Answer:

  • Titration : Non-aqueous titration with alcoholic sodium hydroxide to determine chloride content, achieving purity standards of 98.0–102.0% (dried basis) .
  • Spectroscopy : Infrared (IR) absorption for functional group verification (e.g., ester C=O stretch at ~1730 cm⁻¹) .
  • Chromatography : HPLC or TLC to detect impurities; retention time comparison against reference standards .

Q. What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : In airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound across synthetic batches?

Answer:

  • Step 1 : Verify solvent deuterization (e.g., DMSO-d₆ vs. CDCl₃) and pH effects on proton shifts .
  • Step 2 : Compare with literature data for analogous piperidine derivatives (e.g., Ethyl (R)-(-)-3-piperidinecarboxylate L-tartrate, [α]D = +10.3° in H₂O) .
  • Step 3 : Use 2D NMR (COSY, HSQC) to assign stereochemistry and confirm salt formation (HCl protonation site) .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving this compound derivatives?

Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., D-tartrate counterions) to crystallize enantiomers, achieving >98% enantiomeric excess (e.e.) .
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Kinetic Control : Adjust reaction temperature (-20°C to 0°C) to favor kinetic over thermodynamic product formation .

Q. How should conflicting bioactivity data for this compound be addressed in pharmacological studies?

Answer:

  • Model Validation : Cross-test in multiple assays (e.g., enzyme inhibition vs. cell-based models) to identify assay-specific artifacts .
  • Metabolite Interference : Analyze stability in biological matrices (e.g., plasma) to rule out hydrolysis to 3-piperidinecarboxylic acid .
  • Dose-Response Curves : Use Hill slope analysis to confirm target engagement vs. off-target effects .

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